
Fmoc-Gly-Gly-Phe-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Gly-Gly-Phe-OtBu: es un compuesto peptídico sintético ampliamente utilizado en el campo de la síntesis de péptidos. El nombre químico completo es ( ( (9H-fluoren-9-il)metoxi)carbonil)glicilglicil-L-fenilalaninato de terc-butilo . Este compuesto se caracteriza por la presencia de un grupo protector fluorenilmetilóxicarbonilo (Fmoc), que se utiliza comúnmente en la síntesis de péptidos en fase sólida para proteger el grupo amino de los aminoácidos .
Mecanismo De Acción
Mecanismo:
Enlace escindido: En los ADCs, Fmoc-Gly-Gly-Phe-OtBu actúa como un enlace escindido que libera el fármaco citotóxico al llegar a la célula cancerosa diana.
Dianas y vías moleculares: El enlace está diseñado para ser estable en el torrente sanguíneo pero escindido en el entorno intracelular de las células cancerosas, asegurando la administración específica de fármacos.
Análisis Bioquímico
Biochemical Properties
Fmoc-Gly-Gly-Phe-OtBu interacts with various enzymes, proteins, and other biomolecules. It is involved in the Fmoc/tBu solid-phase synthesis, a method of choice for the synthesis of molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Cellular Effects
It is known that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Fmoc-Gly-Gly-Phe-OtBu generalmente implica los siguientes pasos:
Protección Fmoc: El grupo amino de la glicina se protege usando el grupo Fmoc.
Formación del enlace peptídico: La glicina protegida se acopla luego con otra glicina y fenilalanina usando reactivos de acoplamiento peptídico estándar como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).
Protección con terc-butilo: El grupo carboxilo de la fenilalanina se protege usando el grupo terc-butilo (OtBu).
Métodos de producción industrial: En entornos industriales, la síntesis de this compound se lleva a cabo utilizando sintetizadores de péptidos automatizados. Estas máquinas automatizan los pasos repetitivos de desprotección y acoplamiento, asegurando una alta eficiencia y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones:
Reacciones de acoplamiento: El compuesto puede sufrir una mayor formación de enlaces peptídicos con otros aminoácidos o péptidos usando reactivos de acoplamiento estándar.
Reactivos y condiciones comunes:
Desprotección: Piperidina en DMF para la eliminación de Fmoc; TFA en DCM para la eliminación de terc-butilo.
Acoplamiento: DIC y HOBt para la formación de enlaces peptídicos.
Productos principales:
Péptido desprotegido: La eliminación de los grupos Fmoc y terc-butilo produce el péptido libre.
Cadenas de péptidos extendidas: Las reacciones de acoplamiento adicionales extienden la cadena peptídica.
Aplicaciones Científicas De Investigación
Química:
Síntesis de péptidos: Fmoc-Gly-Gly-Phe-OtBu se utiliza como bloque de construcción en la síntesis de péptidos y proteínas más largos.
Biología:
Conjuntos de fármacos y anticuerpos (ADCs): El compuesto se utiliza como un enlace escindido en la síntesis de ADCs, que son terapias dirigidas contra el cáncer que administran fármacos citotóxicos a las células cancerosas.
Medicina:
Desarrollo de fármacos: El papel del compuesto en los ADCs lo hace valioso en el desarrollo de terapias dirigidas contra el cáncer.
Industria:
Comparación Con Compuestos Similares
Compuestos similares:
Fmoc-Gly-Gly-D-Phe-OtBu: Estructura similar pero con D-fenilalanina en lugar de L-fenilalanina.
Fmoc-Glu(OtBu)-OH: Otro aminoácido protegido con Fmoc utilizado en la síntesis de péptidos.
Singularidad:
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLGBXCTOOARCT-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
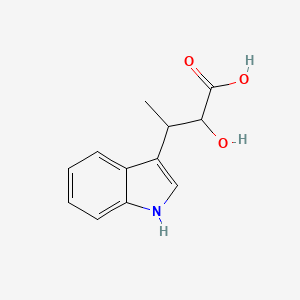
![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)

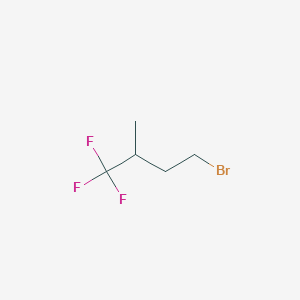

![10-chloro-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one](/img/structure/B2604870.png)

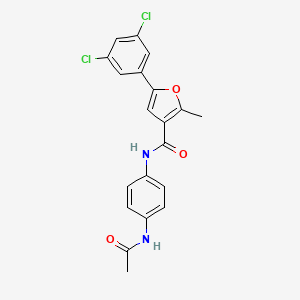
![3-[({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B2604873.png)
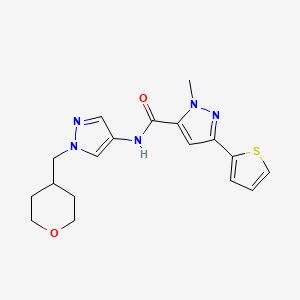
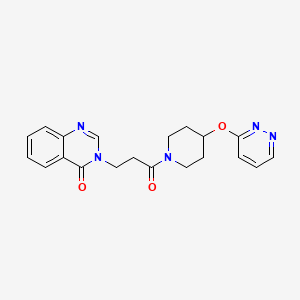


![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)
